GABA Transport Inhibition vs. Reference Inhibitors
In a synaptosomal preparation of channel catfish brain, (2R)-2-amino-4-fluorobutanoic acid demonstrated noncompetitive inhibition of GABA transport with a Ki of 12.5 µM [1]. This compares to the competitive inhibitors tiagabine (Ki = 0.23 µM) and (R,S)-nipecotic acid (Ki = 2.2 µM). The distinct mode of inhibition (noncompetitive vs. competitive) is a critical functional differentiator for experimental design.
| Evidence Dimension | Inhibition of GABA transport (Ki) |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | Tiagabine: 0.23 µM; (R,S)-Nipecotic acid: 2.2 µM; Homo-β-proline: 9.4 µM |
| Quantified Difference | Target compound is ~54-fold less potent than tiagabine but ~5.7-fold less potent than nipecotic acid. Critically, it exhibits noncompetitive kinetics, unlike the competitive inhibition shown by tiagabine and nipecotic acid. |
| Conditions | Synaptosomal preparation of channel catfish brain; Kt for GABA uptake = 4.46 µM. |
Why This Matters
The specific noncompetitive mechanism of (2R)-2-amino-4-fluorobutanoic acid provides a distinct pharmacological tool for dissecting GABA transporter function compared to competitive inhibitors like tiagabine, which are often used as reference standards.
- [1] Crites GJ, Malizia LA, Tunnicliff G. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. J Basic Clin Physiol Pharmacol. 2002;13(3):179-190. View Source
